2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide
Description
2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide is a complex organic compound that features an adamantane core, a hydrazinecarbothioamide group, and an ethoxyphenyl group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C21H29N3O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[[2-(1-adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C21H29N3O2S/c1-2-26-18-5-3-17(4-6-18)22-20(27)24-23-19(25)13-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,2,7-13H2,1H3,(H,23,25)(H2,22,24,27) |
InChI Key |
QGBFYEUIMPWGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then functionalized to introduce the acetyl and hydrazinecarbothioamide groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid or methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to form adamantanone derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced to form hydrazine derivatives.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acetic anhydride. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various adamantane derivatives, hydrazine derivatives, and substituted phenyl compounds .
Scientific Research Applications
2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antiviral properties.
Industry: Utilized in the production of high-performance polymers and materials .
Mechanism of Action
The mechanism of action of 2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, allowing the compound to effectively bind to its targets. The hydrazinecarbothioamide group is believed to interact with enzymes and proteins, potentially inhibiting their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 2-(1-Adamantyl)-4-bromophenol
- 2-(1-Adamantyl)-4-bromoanisole
Uniqueness
2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide is unique due to its combination of an adamantane core with a hydrazinecarbothioamide group and an ethoxyphenyl group. This unique structure provides a balance of rigidity, stability, and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
